5,6-Dimethoxy-1-methylindane CAS 111222-56-1 physicochemical properties
5,6-Dimethoxy-1-methylindane CAS 111222-56-1 physicochemical properties
Whitepaper: Physicochemical Profiling and Synthetic Utility of 5,6-Dimethoxy-1-methylindane (CAS 111222-56-1)
Executive Summary
5,6-Dimethoxy-1-methylindane (CAS 111222-56-1) is a highly specialized bicyclic organic compound utilized primarily as an advanced intermediate in the synthesis of complex marine odorants and potential pharmacological agents[1]. Featuring a rigid indane core substituted with electron-donating methoxy groups and a chiral methyl center, this molecule presents a unique spatial geometry. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic workflows.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of 5,6-Dimethoxy-1-methylindane consists of a benzene ring fused to a cyclopentane ring (the indane core). The presence of the 5,6-dimethoxy groups significantly enriches the electron density of the aromatic system via resonance, making the core highly susceptible to targeted electrophilic aromatic substitution. Furthermore, the methyl group at the C1 position introduces a stereocenter, meaning the compound exists as a pair of enantiomers unless stereoselectively synthesized. This chiral center is critical for biological and olfactory receptor recognition, where spatial orientation dictates binding affinity.
Table 1: Physicochemical and Computed Properties
| Property | Value | Causality / Technical Significance |
|---|---|---|
| CAS Registry Number | 111222-56-1 | Unique identifier for the chemical substance[2]. |
| Molecular Formula | C₁₂H₁₆O₂ | Dictates the elemental composition and mass[2]. |
| Molecular Weight | 192.25 g/mol | Optimal low molecular weight for high volatility and small-molecule diffusion[2]. |
| Exact Mass | 192.1150 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) identification[2]. |
| Topological Polar Surface Area | 18.5 Ų | The low TPSA indicates high lipophilicity, ensuring excellent membrane permeability and solubility in organic matrices[2]. |
| Hydrogen Bond Donors | 0 | The lack of H-donors prevents intermolecular hydrogen bonding, increasing the compound's volatility (essential for olfaction)[2]. |
| Hydrogen Bond Acceptors | 2 | The two ether oxygens serve as interaction points for biological targets or olfactory receptors[2]. |
| Rotatable Bonds | 2 | The rigid indane core locks the molecule's conformation, leaving only the methoxy groups free to rotate, which lowers entropic penalty upon receptor binding[2]. |
Structure-Property Relationships
To understand how the structural components of 5,6-Dimethoxy-1-methylindane dictate its macroscopic properties, we must analyze the functional group contributions. The diagram below illustrates the logical relationship between the molecule's structural features and its resulting physicochemical profile.
Structure-property relationships dictating the physicochemical profile of the indane scaffold.
Synthetic Methodologies & Experimental Workflows
The synthesis and subsequent functionalization of 5,6-Dimethoxy-1-methylindane require precise control over reaction conditions to preserve the integrity of the methoxy groups and the bicyclic ring.
Synthetic workflow for 5,6-Dimethoxy-1-methylindane and its subsequent ether cleavage.
Protocol 1: Synthesis via Clemmensen Reduction
Objective: Deoxygenation of 5,6-dimethoxy-3-methylindan-1-one to yield 5,6-dimethoxy-1-methylindane[1]. Causality & Expert Insight: The Clemmensen reduction is chosen over the Wolff-Kishner reduction to avoid strongly basic conditions at high temperatures, which could lead to unwanted side reactions. Toluene is utilized as a co-solvent because the indanone starting material is highly lipophilic and insoluble in aqueous HCl. Toluene dissolves the substrate, allowing the single-electron transfer from the zinc surface to occur efficiently at the biphasic interface. As the ketone is reduced to the even more lipophilic indane, it partitions entirely into the toluene layer, protecting it from degradation in the strongly acidic aqueous phase.
Step-by-Step Methodology:
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Zinc Activation: To a suspension of zinc dust (53.3 g, 815 mmol) in water (74 mL), add concentrated hydrochloric acid (4 mL). Stir for 30 minutes at room temperature. Rationale: This removes the passivating zinc oxide layer, exposing the active zero-valent zinc metal required for the reaction.
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Reagent Addition: Decant the supernatant. To the activated zinc residue, add water (42 mL) and cool the flask in an ice bath. Dropwise, add concentrated HCl (55 mL).
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Substrate Introduction: Dissolve 5,6-dimethoxy-3-methylindan-1-one (28.0 g, 136 mmol) in toluene (53 mL) and add this organic solution to the acidic zinc suspension[1].
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Reflux: Heat the biphasic mixture to reflux for 72 hours. After 48 hours, replenish the proton source by adding an additional 55 mL of concentrated HCl.
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Workup: Cool the reaction mixture to room temperature and pour into water (200 mL). Extract the aqueous phase with diethyl ether (2 x 300 mL).
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Purification: Wash the combined organic extracts with water (100 mL) and saturated NaCl solution (25 mL). Dry over anhydrous Na₂SO₄, concentrate via rotary evaporation, and purify by flash chromatography (silica gel, pentane/ether 9:1, Rf = 0.23) to yield 19.6 g (75% yield) of 5,6-dimethoxy-1-methylindane[1].
Protocol 2: Ether Cleavage to 1-Methylindan-5,6-diol
Objective: Selective demethylation of 5,6-dimethoxy-1-methylindane[3]. Causality & Expert Insight: Boron tribromide (BBr₃) is a classic reagent for ether cleavage but acts as a harsh Lewis acid that can cause polymerization or ring-opening in complex bicyclic systems. Iodotrimethylsilane (TMSI) is utilized here because it operates under much milder, neutral conditions. The silicon atom acts as a soft Lewis acid, coordinating to the ether oxygen, while the iodide acts as a soft nucleophile, attacking the sterically unhindered methyl group via an Sₙ2 mechanism. This generates a silyl ether intermediate that is easily hydrolyzed to the diol during aqueous workup[3],[4].
Step-by-Step Methodology:
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Preparation: Dissolve 5,6-dimethoxy-1-methylindane (19.4 g, 101 mmol) in anhydrous acetonitrile (150 mL) under an inert nitrogen atmosphere[3].
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TMSI Addition: Over the course of 90 minutes, dropwise add iodotrimethylsilane (27.5 mL, 202 mmol) at room temperature while stirring vigorously[3].
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Reaction Propagation: Stir the mixture for 48 hours at room temperature. To drive the reaction to absolute completion, add a supplementary portion of iodotrimethylsilane (10 mL, 73.5 mmol) and stir for an additional 12 hours[3].
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Hydrolysis: Quench the reaction by pouring the mixture into water (500 mL). This step rapidly hydrolyzes the intermediate silyl ethers into the target hydroxyl groups[3].
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Extraction & Purification: Extract the product with diethyl ether (2 x 200 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (pentane/ether 2:1, Rf = 0.28) to isolate 1-methylindan-5,6-diol in excellent yield (approx. 93%)[3],[4].
Applications in Advanced Chemical Synthesis
The primary industrial application of 5,6-Dimethoxy-1-methylindane lies in the fragrance and flavor industry. It serves as a critical synthetic precursor for the generation of 1,2-substituted 2,3-dihydro-1H-5,9-dioxacyclohepta[f]inden-7-ones[1]. These downstream macrocyclic and polycyclic derivatives possess highly sought-after linear, intensive marine odor profiles with complex nuances of ozone, watermelon, and floral aldehydes[1].
From a medicinal chemistry perspective, the rigid 1-methylindane scaffold is a privileged structure. The ability to selectively cleave the methoxy groups to form 1-methylindan-5,6-diol[4] provides a versatile handle for the synthesis of indane-based dopaminergic and serotonergic ligands, where the spatial orientation of the C1-methyl group drastically influences receptor subtype selectivity.
References
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[1] Google Patents. EP1136481A1 - 1,2-Substituted 2,3-dihydro-1H-5,9-dioxacyclohepta[f]inden-7-ones and 7-substituted benzo[b][1,4]dioxepin-3-ones. Available at:
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[3] Google Patents. DE60100045T2 - 1,2-substituted 2,3-dihydro-1H-5,9-dioxacyclohepta (f) inden-7-one and 7-substituted benzo (b) [1,4] dioxepin-3-one. Available at:
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[4] MDMA.ch / Rhodium Archive. Aluminium iodide in ether cleavage. Available at:[Link]
Sources
- 1. EP1136481A1 - 1,2-Substituted 2,3-dihydro-1H-5,9-dioxacyclohepta[f]inden-7-ones and 7-substituted benzo[b][1,4]dioxepin-3-ones - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. DE60100045T2 - 1,2-substituted 2,3-dihydro-1H-5,9-dioxacyclohepta (f) inden-7-one and 7-substituted benzo (b) [1,4] dioxepin-3-one - Google Patents [patents.google.com]
- 4. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]
